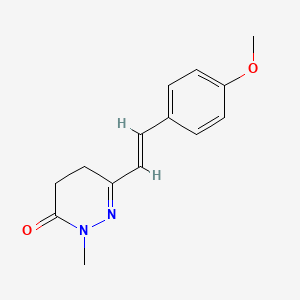

6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

Descripción general

Descripción

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a methoxystyryl group attached to the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4,5-dihydro-3(2H)-pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and improved product quality.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxystyryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyridazinone compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Pyridazine derivatives, including 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone, have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyridazine moieties exhibit significant activity against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial efficacy of synthesized pyridazine derivatives using the disk diffusion method against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| This compound | C. albicans | 12 |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This makes them potential candidates for developing new anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

Agricultural Applications

Herbicidal Activity

Research indicates that pyridazine derivatives can act as herbicides, effectively inhibiting the growth of various weed species. The structure of this compound suggests potential herbicidal properties due to its ability to interfere with plant growth regulation pathways.

Case Study: Herbicidal Efficacy

A study demonstrated that a related pyridazine derivative exhibited significant herbicidal activity against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The compound's mechanism involved disrupting photosynthetic processes in the target plants .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers Incorporating Pyridazine Derivatives

| Polymer Type | Incorporation Ratio (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | 10 | 250 | 30 |

| Polystyrene | 15 | 230 | 25 |

Mecanismo De Acción

The mechanism of action of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Methoxystyryl)-3-phenyl-1,2-oxathiine 2,2-dioxide: A compound with similar structural features but different functional groups.

5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran: Another compound with a methoxystyryl group but a different core structure.

Uniqueness

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is unique due to its specific combination of a methoxystyryl group and a pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Actividad Biológica

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including antimicrobial, anti-inflammatory, and anticancer research.

The chemical formula for this compound is C14H16N2O2, with a molecular weight of 244.29 g/mol. It has a density of approximately 1.2 g/cm³ and exhibits a logP value of 0.97, indicating moderate lipophilicity, which can influence its bioavailability and pharmacokinetics .

Antimicrobial Activity

Research has shown that pyridazinone derivatives exhibit significant antimicrobial properties. Specifically, studies have reported that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range from 0.5 to 128 µg/mL .

Anti-inflammatory Effects

Pyridazinone derivatives have also been noted for their anti-inflammatory properties. The presence of specific substituents on the pyridazinone ring can enhance the compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. This dual inhibition mechanism makes these compounds promising candidates for the development of new anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of pyridazinones has been a focal point in recent research. Studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Notably, some compounds have shown significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, with IC50 values ranging from 60.70 to 1800 nM .

Study on Antimicrobial Activity

A study published in the South Asian Research Journal of Pharmaceutical Sciences highlighted the antimicrobial efficacy of pyridazinone derivatives. The study reported that modifications in the chemical structure could lead to enhanced activity against resistant bacterial strains .

Investigation into Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, researchers synthesized a series of pyridazinones and evaluated their ability to reduce inflammation in vitro and in vivo models. The results indicated that specific substitutions at the 6-position significantly increased anti-inflammatory potency while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-6,8-9H,7,10H2,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWIIGRQOVQDCT-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.